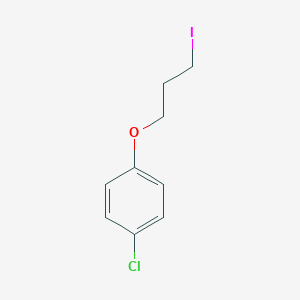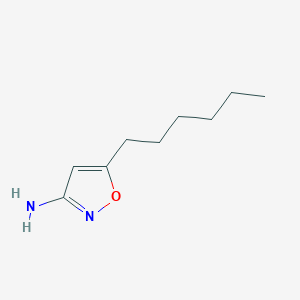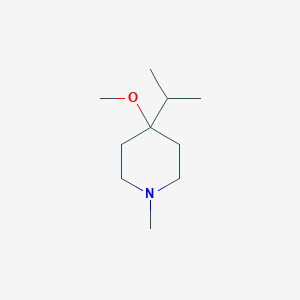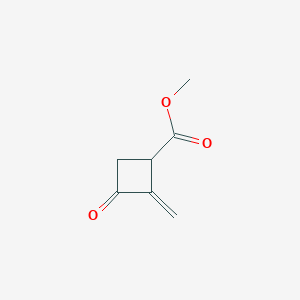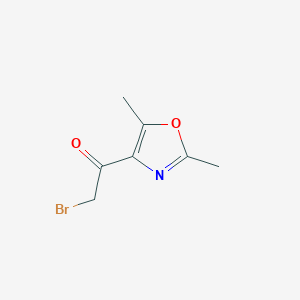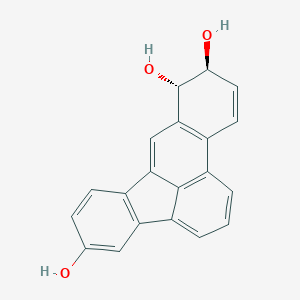
9,10-Dihydro-5,9,10-trihydroxybenzo(b)fluoranthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dihydro-5,9,10-trihydroxybenzo(b)fluoranthene is a polycyclic aromatic hydrocarbon that has been extensively studied for its potential therapeutic properties. It is commonly referred to as benzo(b)fluoranthene and is a member of the family of compounds known as PAHs. This compound has been shown to have a variety of biological effects, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of benzo(b)fluoranthene is not fully understood, but it is believed to act through several pathways. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. Additionally, it has been shown to activate the transcription factor Nrf2, which is involved in the regulation of antioxidant genes.
Biochemical and Physiological Effects:
Benzo(b)fluoranthene has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using benzo(b)fluoranthene in lab experiments is that it is readily available and relatively inexpensive. Additionally, it has been extensively studied, which makes it a well-characterized compound. One limitation of using this compound in lab experiments is that it is a carcinogen and must be handled with care.
Orientations Futures
There are several future directions for research on benzo(b)fluoranthene. One potential direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases such as arthritis. Additionally, further research is needed to fully understand its mechanism of action and to identify its molecular targets. Finally, there is a need for research on the safety of this compound, particularly with regard to its potential carcinogenic effects.
Méthodes De Synthèse
The synthesis of benzo(b)fluoranthene can be achieved through several methods, including the Friedel-Crafts reaction, the Diels-Alder reaction, and the Suzuki-Miyaura coupling reaction. The most commonly used method for the synthesis of this compound is the Friedel-Crafts reaction, which involves the reaction of benzene with a fluoranthene derivative in the presence of a Lewis acid catalyst.
Applications De Recherche Scientifique
Benzo(b)fluoranthene has been the subject of extensive scientific research due to its potential therapeutic properties. It has been shown to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, it has been shown to have antioxidant properties, which may make it useful in the prevention of oxidative stress-related diseases such as cancer and cardiovascular disease.
Propriétés
Numéro CAS |
114451-04-6 |
|---|---|
Nom du produit |
9,10-Dihydro-5,9,10-trihydroxybenzo(b)fluoranthene |
Formule moléculaire |
C20H14O3 |
Poids moléculaire |
302.3 g/mol |
Nom IUPAC |
(16S,17S)-pentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8,10,12(20),13(18),14-nonaene-5,16,17-triol |
InChI |
InChI=1S/C20H14O3/c21-10-4-5-12-15(8-10)14-3-1-2-13-11-6-7-18(22)20(23)17(11)9-16(12)19(13)14/h1-9,18,20-23H/t18-,20-/m0/s1 |
Clé InChI |
LQMXLQJCDLMTBZ-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC2=C3C(=C1)C4=C(C3=CC5=C2C=C[C@@H]([C@H]5O)O)C=CC(=C4)O |
SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC5=C2C=CC(C5O)O)C=CC(=C4)O |
SMILES canonique |
C1=CC2=C3C(=C1)C4=C(C3=CC5=C2C=CC(C5O)O)C=CC(=C4)O |
Synonymes |
9,10-dihydro-5,9,10-trihydroxybenzo(b)fluoranthene DH-5,9,10-THBF trans-9,10-dihydro-5,9,10-trihydroxyB(b)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



